molecular formula C17H22N2O2 B4083375 4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4083375
M. Wt: 286.37 g/mol
InChI Key: WJVCWJJHEVCQCQ-UHFFFAOYSA-N
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Description

The compound 4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide belongs to a class of bicyclic molecules featuring the bicyclo[2.2.1]heptane scaffold, a structural motif prevalent in bioactive compounds and drug candidates. This scaffold is found in natural products like camphor, α/β-santalol, and synthetic therapeutics such as LMV-6015 and AMG 221, underscoring its pharmacological relevance . The rigidity of the bicyclic framework enhances metabolic stability and facilitates stereochemical control, making it valuable in asymmetric synthesis and drug design .

The target compound’s structure includes:

  • 4,7,7-Trimethyl groups: Influence steric bulk and lipophilicity.

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-15(2)16(3)6-7-17(15,9-13(16)20)14(21)19-11-12-5-4-8-18-10-12/h4-5,8,10H,6-7,9,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVCWJJHEVCQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NCC3=CN=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[221]heptane-1-carboxamide typically involves multiple steps One common approach starts with the preparation of the bicyclo[22The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Potential Bioactivity
Target Compound 4,7,7-Trimethyl-3-oxo, N-(pyridin-3-ylmethyl) C₁₈H₂₄N₂O₂ 300.40 Predicted solubility in polar solvents due to pyridinyl group Unspecified (structural analogs suggest Cathepsin C inhibition )
3,3-Dimethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl) () 3,3-Dimethyl-2-oxo, N-(tetramethylpiperidinyl) C₁₉H₃₂N₂O₂ 320.48 High lipophilicity (tetramethylpiperidinyl) Likely CNS-targeted due to lipophilic substituent
3,3-Dimethyl-2-methylene-N-(pyridin-3-ylmethyl) () 3,3-Dimethyl-2-methylene, N-(pyridin-3-ylmethyl) C₁₇H₂₂N₂O 270.37 Reduced polarity (methylene vs. oxo) Altered binding kinetics due to lack of H-bond acceptor
4,7,7-Trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl] () 4,7,7-Trimethyl-3-oxo, N-(trifluoromethylphenyl) C₁₈H₂₀F₃NO₂ 363.36 Enhanced metabolic stability (CF₃ group) Potential for anti-inflammatory or antiviral activity
2-Bromo-4,7,7-trimethyl-3-oxo-N-(8-quinolinyl) () 2-Bromo-4,7,7-trimethyl-3-oxo, N-(quinolinyl) C₂₀H₂₁BrN₂O₂ 401.30 High density (1.486 g/cm³), elevated boiling point (567.7°C) Anticancer applications (quinolinyl motifs in chemotherapeutics)

Key Observations

Substituent Impact on Solubility :

  • The pyridin-3-ylmethyl group in the target compound enhances water solubility compared to lipophilic groups like tetramethylpiperidinyl () or trifluoromethylphenyl ().
  • The bromine atom in ’s analog increases molecular weight and may reduce solubility.

Electronic and Steric Effects: The 3-oxo group in the target compound and ’s analog enables hydrogen bonding, critical for receptor interactions. Bulky substituents (e.g., tetramethylpiperidinyl in ) introduce steric hindrance, which could limit membrane permeability but improve target specificity.

The quinolinyl group in ’s compound is common in anticancer agents, hinting at possible cytotoxic applications.

Biological Activity

4,7,7-Trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2O2C_{16}H_{20}N_{2}O_{2} with a molecular weight of approximately 272.34 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
IUPAC NameThis compound
InChI KeyFCDUSTYJSKDGCA-UHFFFAOYSA-N
Canonical SMILESCC1(C2(CCC1(CC2=O)C(=O)NC3=CC=NC=C3)C)C

The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors within biological systems. The bicyclic structure allows for effective interaction with active sites, potentially inhibiting enzymatic activity or modulating receptor functions.

Enzyme Interactions

Research indicates that compounds similar to this compound can inhibit various enzymes involved in metabolic pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or phosphatases, which are critical in signal transduction pathways.

Antimicrobial Activity

Studies have shown that bicyclic compounds can possess antimicrobial properties. The biological activity may include:

  • Bactericidal Effects : In vitro studies suggest that this compound exhibits activity against specific bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

Anticancer Potential

The compound's ability to interact with cellular pathways suggests potential applications in oncology:

  • Cell Proliferation Inhibition : Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Bicyclic Amides :
    • Researchers explored the effects of bicyclic amides on cancer cell lines, noting significant reductions in cell viability at micromolar concentrations.
    • Mechanistic studies revealed that these compounds could induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Testing :
    • A series of derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.
    • The study concluded that structural modifications could enhance antimicrobial potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4,7,7-trimethyl-3-oxo-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide

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